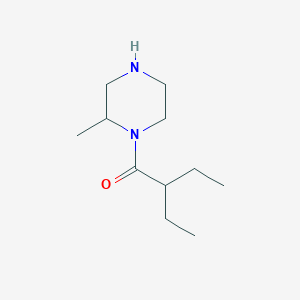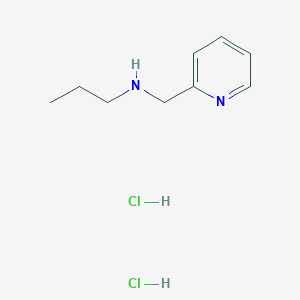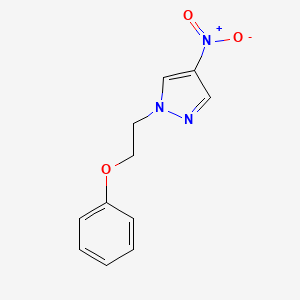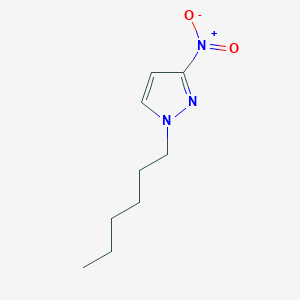amine hydrochloride CAS No. 1240571-57-6](/img/structure/B6362059.png)
[(2-Bromophenyl)methyl](2-methylpropyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “(2-Bromophenyl)methylamine hydrochloride” can be represented by the InChI code: 1S/C11H17BrClN. This indicates that the molecule consists of 11 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .Physical and Chemical Properties Analysis
“(2-Bromophenyl)methylamine hydrochloride” is a powder at room temperature . Its molecular weight is 278.61 g/mol.科学的研究の応用
Chemical Warfare Agent Degradation Products
Research on the sources, fate, and toxicity of chemical warfare agent degradation products assesses the environmental and health impacts of these compounds. Although the focus is on agents like sulfur mustards and nerve agents, the methodologies for studying degradation products could inform research on related compounds, highlighting the importance of understanding environmental persistence and toxicity for safety and remediation efforts (Munro et al., 1999).
Imiquimod and Analogs
The review on imiquimod, a non-nucleoside imidazoquinolinamine, showcases the development of pharmaceuticals that modulate the immune system. While structurally distinct from the compound , the research process and pharmacological exploration provide a template for how novel compounds can be developed and studied for therapeutic uses (Syed, 2001).
Synthesis of Brominated Biphenyls
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, an intermediate in pharmaceutical production, illustrates the importance of developing efficient synthetic routes for complex molecules. This approach could be applicable to synthesizing and studying compounds like “(2-Bromophenyl)methylamine hydrochloride” for potential applications (Qiu et al., 2009).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZSBNKZFGSBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361981.png)
![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361987.png)


![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)
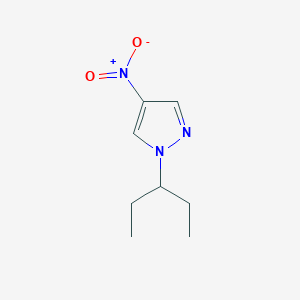


![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)
